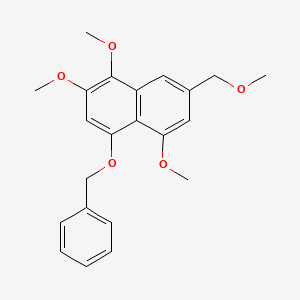
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of multiple methoxy groups and a benzyloxy group attached to the naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of Friedel-Crafts acylation and alkylation reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Benzyloxy Group Addition: The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with a phenol derivative of the naphthalene core in the presence of a strong base like sodium hydride.
Methoxymethyl Group Addition: The methoxymethyl group is typically introduced through a reaction with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of alkyl or acyl groups at specific positions on the naphthalene ring.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and benzyloxy groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-1,2,5-trimethoxynaphthalene: Lacks the methoxymethyl group.
1,2,5-Trimethoxy-4-(methoxymethyl)naphthalene: Lacks the benzyloxy group.
4-(Benzyloxy)-1,2,5-trimethoxybenzene: Has a benzene ring instead of a naphthalene ring.
Uniqueness
4-(Benzyloxy)-1,2,5-trimethoxy-7-(methoxymethyl)naphthalene is unique due to the presence of both benzyloxy and methoxymethyl groups on the naphthalene ring
Propiedades
Número CAS |
828940-39-2 |
|---|---|
Fórmula molecular |
C22H24O5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1,2,5-trimethoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene |
InChI |
InChI=1S/C22H24O5/c1-23-13-16-10-17-21(18(11-16)24-2)19(12-20(25-3)22(17)26-4)27-14-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |
Clave InChI |
WZFVBBZTWRMXDZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C(=C1)OC)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


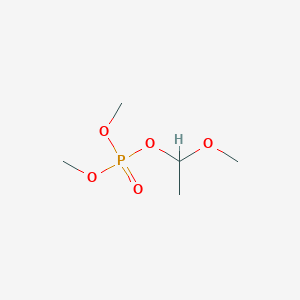
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)
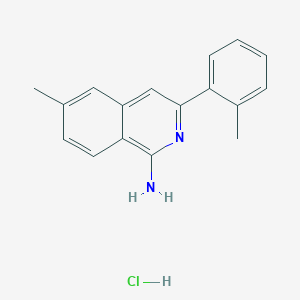
![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
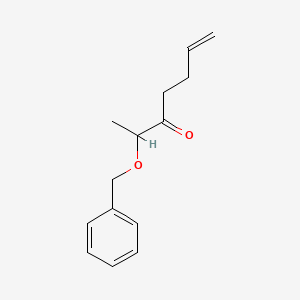
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
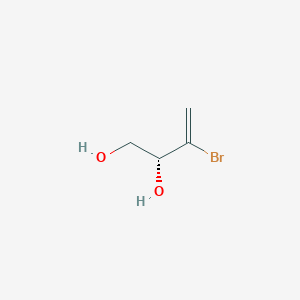
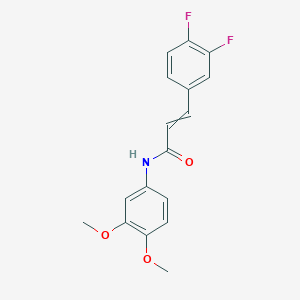


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
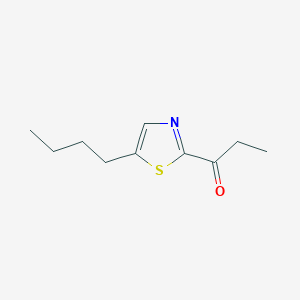
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
